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molecular formula C4H5F3O2 B1432676 3-(Trifluoromethyl)oxetan-3-ol CAS No. 1403676-72-1

3-(Trifluoromethyl)oxetan-3-ol

Cat. No. B1432676
M. Wt: 142.08 g/mol
InChI Key: DFMANELZPPUNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08957203B2

Procedure details

Tetrahydrofuran (110 mL) was added to a round bottom flask and placed under N2. trimethyl(trifluoromethyl)silane (7.18 mL, 48.6 mmol) was then added and stirred under N2 and then cooled to 0° C. oxetan-3-one (2.5 g, 34.7 mmol) was then added via syringe and stirred for 5 minutes at 0° C. to ensure complete mixing. TBAF (0.347 mL, 0.347 mmol) was added dropwise slowly via syringe and allowed to warm up to RT for 1 hr. The reaction was then cooled back down to 0° C. and added 30 mL of 1N HCl and stirred at RT for overnight. The reaction was then diluted with EtOAc and separated with water. The organic layer was washed with brine, dried over MgSO4, filtered and evaporated to give the product 3-(trifluoromethyl)oxetan-3-ol (2.00 g, 40.6% yield) as an orange thin oil. 1H NMR (400 MHz, CHLOROFORM-d) δ 4.82-4.74 (m, 2H), 4.70-4.60 (m, 2H), 3.23 (br. s., 1H).
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
7.18 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0.347 mL
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
O1CCCC1.C[Si](C)(C)[C:8]([F:11])([F:10])[F:9].[O:14]1[CH2:17][C:16](=[O:18])[CH2:15]1.Cl>CCOC(C)=O.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>[F:9][C:8]([F:11])([F:10])[C:16]1([OH:18])[CH2:17][O:14][CH2:15]1 |f:5.6|

Inputs

Step One
Name
Quantity
110 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
7.18 mL
Type
reactant
Smiles
C[Si](C(F)(F)F)(C)C
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
O1CC(C1)=O
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
Quantity
0.347 mL
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added via syringe
STIRRING
Type
STIRRING
Details
stirred for 5 minutes at 0° C.
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled back down to 0° C.
STIRRING
Type
STIRRING
Details
stirred at RT for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
separated with water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC(C1(COC1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 40.6%
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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